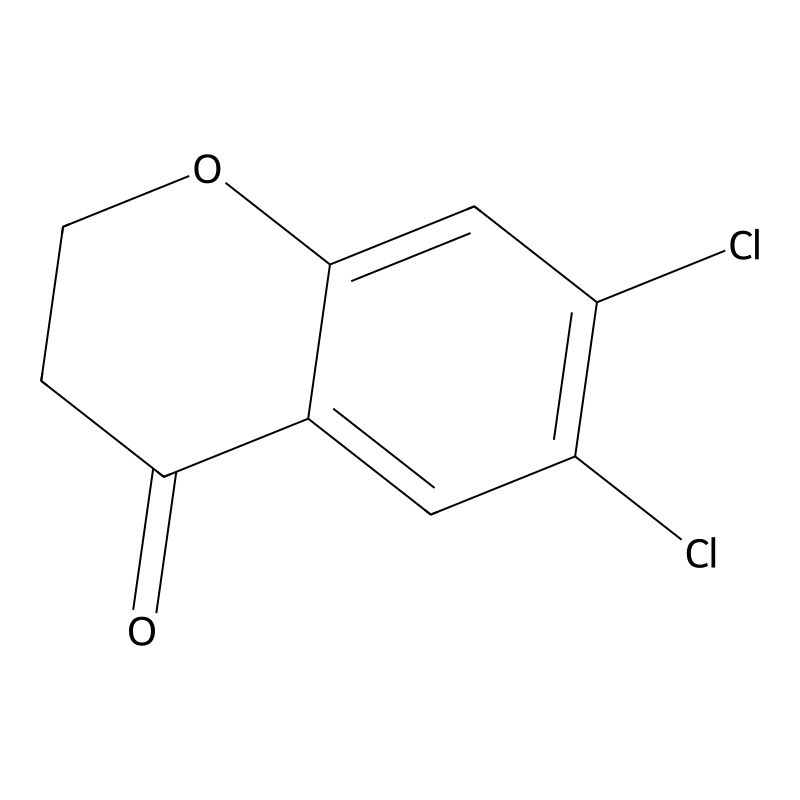6,7-Dichlorochroman-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can gather based on available resources:
Chemical Structure and Potential
6,7-Dichlorochroman-4-one belongs to the class of chromanones, a group of heterocyclic compounds containing a fused benzene and chroman ring. Chromanones have been explored for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties []. The presence of chlorine atoms on the molecule might influence its biological properties, but this remains uninvestigated for 6,7-Dichlorochroman-4-one specifically.
Limited Commercial Availability
Several suppliers offer 6,7-Dichlorochroman-4-one, however, information on its use is not readily available. This suggests the compound might be a niche research chemical or a precursor for further synthesis.
6,7-Dichlorochroman-4-one is a member of the chromone family, characterized by a chroman structure with two chlorine substituents at the 6 and 7 positions and a carbonyl group at the 4 position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The chromone structure itself is a bicyclic compound consisting of a benzene ring fused to a pyran ring, which contributes to its unique chemical properties.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles can attack the electron-rich benzene ring.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Research indicates that 6,7-dichlorochroman-4-one exhibits significant biological activities, including:
- Anticancer Properties: Studies have shown that derivatives of chromones, including 6,7-dichlorochroman-4-one, possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
- Antimicrobial Activity: This compound has also been evaluated for its antimicrobial properties against several pathogens, demonstrating efficacy against both bacterial and fungal strains .
- Inhibition of Enzymatic Activity: It has been reported to inhibit specific enzymes involved in cancer progression and microbial metabolism, making it a candidate for drug development .
The synthesis of 6,7-dichlorochroman-4-one typically involves several steps:
- Formation of Chromone Skeleton: The initial step often involves the condensation of o-hydroxyacetophenone with a suitable chlorinating agent to introduce chlorine substituents at the desired positions.
- Cyclization: The resulting intermediate undergoes cyclization to form the chromone structure.
- Chlorination: Further chlorination may be performed using reagents such as phosphorus oxychloride or sulfuryl chloride to achieve dichlorination at the 6 and 7 positions.
This multi-step synthesis allows for the introduction of various substituents that can modify the biological activity of the compound .
6,7-Dichlorochroman-4-one finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new anticancer and antimicrobial agents.
- Agriculture: Its antimicrobial properties make it a candidate for developing agricultural fungicides or bactericides.
- Material Science: The unique properties of this compound may also find use in developing novel materials with specific optical or electronic characteristics.
The interaction studies involving 6,7-dichlorochroman-4-one focus on its binding affinity with biological targets. These studies often utilize techniques such as:
- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors involved in disease processes.
- Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze structural changes upon binding.
Such studies help elucidate the mechanism of action and optimize the structure for enhanced efficacy .
Several compounds share structural similarities with 6,7-dichlorochroman-4-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chlorochroman-4-one | Single chlorine at position 6 | Exhibits lower biological activity compared to dichloro derivative. |
| 7-Chlorochroman-4-one | Single chlorine at position 7 | Similar reactivity but different selectivity in biological assays. |
| 6,8-Dichloro-4H-chromen-4-one | Chlorines at positions 6 and 8 | Shows distinct anticancer properties due to different spatial arrangement. |
| 3-Bromo-chromen-4-one | Bromine substitution on chromone | Different reactivity pattern; often used in synthetic pathways. |
These compounds highlight the versatility and potential modifications that can be made within the chromone framework while showcasing how slight variations can lead to significant differences in biological activity and application potential.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








